molecular formula C12H7Cl2N3S B2760773 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline CAS No. 241132-36-5

4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline

Cat. No.: B2760773
CAS No.: 241132-36-5
M. Wt: 296.17
InChI Key: BVLNUTPTEIXYKZ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a chemical compound with the molecular formula C12H7Cl2N3S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a chlorine atom and an imidazo[2,1-b][1,3]thiazole ring, which is also substituted with a chlorine atom . The average mass of the molecule is 310.202 Da and the monoisotopic mass is 308.989410 Da .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 296.17. The density of the compound is 1.5±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to 4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline. For instance, research by Morigi et al. (2012) successfully obtained diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate through the Biginelli reaction using a green protocol, which represents an advancement in the eco-friendly synthesis of complex molecules Morigi et al., 2012. This study underscores the importance of developing sustainable methods for synthesizing potentially biologically active compounds.

Antimicrobial and Anticancer Activities

Several compounds structurally similar to this compound have been evaluated for their antimicrobial and anticancer activities. Research by Wardkhan et al. (2008) explored the antimicrobial activities of thiazole derivatives, providing insights into their potential as antimicrobial agents Wardkhan et al., 2008. Similarly, Nofal et al. (2014) synthesized new benzimidazole-thiazole derivatives with promising anticancer activity, highlighting the therapeutic potential of such compounds Nofal et al., 2014.

Green Chemistry Applications

The use of ionic liquids in the synthesis and characterization of aromatic amines, including structures related to this compound, represents an advancement in green chemistry. Lizier and Zanoni (2012) demonstrated the use of ionic liquids for the improved separation and quantitation of aromatic amines, which are typically present as contaminants in consumer products Lizier & Zanoni, 2012. This approach not only enhances the efficiency of analytical methods but also aligns with the principles of sustainable chemistry.

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3S/c13-8-1-3-9(4-2-8)15-7-10-11(14)16-12-17(10)5-6-18-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLNUTPTEIXYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(N=C3N2C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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